6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a product used for proteomics research . It has a molecular formula of C11H7NO5 and a molecular weight of 233.18 .
Molecular Structure Analysis
The benzopyran-4-one or chromone ring system in the compound is almost planar, with a maximum deviation of 0.045 Å . The crystal structure is stabilized by π-π interactions between the benzene and pyran rings of inversion-related molecules stacked along the b axis, with a centroid-centroid distance of 3.5463 Å .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 230–232 °C . Its IR (KBr) values are: 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . The ^1H NMR and ^13C NMR values are also provided in the literature .Scientific Research Applications
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is used in the microwave-assisted synthesis of novel 2H-chromene derivatives. These derivatives exhibit remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis of Heterocycles
This compound reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives, yielding various condensation products. These reactions are integral to synthesizing heterocycles, a class of compounds with applications in various fields (Petersen & Heitzer, 1976).
Antibacterial Effects and Synthesis of New Derivatives
The compound is involved in the synthesis of new derivatives that demonstrate high levels of antibacterial activity. This research contributes to developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Synthesis of 3-(4-Oxo-4H-Chromen-3-Yl)-3a,6a-Dihydropyrrolo[3,4-D]Isoxazole-4,6-Dione Derivatives
This compound plays a role in synthesizing new dihydropyrrolo isoxazole derivatives through reactions with nitrile oxide. These derivatives have potential applications in various fields, including medicinal chemistry (Xie et al., 2005).
Transformation Studies
Studies on the transformations of this compound in the presence of pentacarbonyliron and HMPA have been conducted. Understanding these transformations helps in the development of new synthetic methods in organic chemistry (Ambartsumyan et al., 2012).
Luminescence and Ionochromic Properties
Research into the luminescence and ionochromic properties of derivatives of this compound has been conducted, indicating potential applications in material science and sensor technology (Nikolaeva et al., 2020).
Design and Synthesis as Antimicrobial Agents
The compound has been used to design and synthesize Schiff’s Bases as antimicrobial agents, contributing to the development of new drugs and treatments (Bairagi, Bhosale, & Deodhar, 2009).
One-Pot Synthesis of 3,3′-Methylenebis(2-Arylamino-4H-Chromen-4-One)
This compound is involved in one-pot synthesis processes, demonstrating its versatility and utility in efficient chemical synthesis (Maiti, Panja, & Bandyopadhyay, 2009).
Photochemical Synthesis of 4H-Thieno[3,2-C]Chromene and Optical Properties
Research into the photochemical synthesis and optical properties of related compounds highlights its potential application in the development of new materials with unique optical characteristics (Ulyankin et al., 2021).
Properties
IUPAC Name |
6-methyl-8-nitro-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-6-2-8-10(14)7(4-13)5-17-11(8)9(3-6)12(15)16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLMTKBGJSOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635252 | |
Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-54-3 | |
Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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